

A Comparative Guide to Caspase-3 Inhibitors: Ivachtin and Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ivachtin*

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The intricate and vital role of caspase-3 in the apoptotic pathway has made it a key target for therapeutic intervention in a variety of diseases, including neurodegenerative disorders, ischemic injuries, and certain cancers. The selection of an appropriate caspase-3 inhibitor is critical for experimental success and potential clinical translation. This guide provides an objective comparison of **Ivachtin**, a nonpeptide inhibitor, with other widely used caspase-3 inhibitors: the peptide-based inhibitors Z-DEVD-FMK and Ac-DEVD-CHO, and the pan-caspase inhibitor Emricasan. This comparison is supported by available experimental data on their potency, mechanism of action, and selectivity.

Performance Comparison of Caspase-3 Inhibitors

The efficacy and utility of a caspase-3 inhibitor are determined by several key parameters, including its potency (IC₅₀ or K_i), mechanism of inhibition, and selectivity against other caspases. The following table summarizes the available quantitative data for **Ivachtin** and its comparators.

Inhibitor	Type	Mechanism of Action	Potency (Caspase-3)	Selectivity Profile
Ivachtin	Nonpeptide, 4-methylated pyrroloquinoline	Noncompetitive, Reversible	IC50: 23 nM[1]	Modest selectivity for other caspases. [1]
Z-DEVD-FMK	Peptide-based	Irreversible	IC50: 18 μ M (in some cell-based assays)[2][3]	Also shows potent inhibition of caspases-6, -7, -8, and -10.[2]
Ac-DEVD-CHO	Peptide-based	Competitive, Reversible	Ki: 0.23 nM (230 pM)[4]	Potently inhibits caspase-7 (Ki: 1.6 nM).[5] Weakly inhibits caspase-2.
Emricasan	Pan-caspase inhibitor	Irreversible	IC50: 2 nM	Broad-spectrum inhibitor of multiple caspases.[3]

In-Depth Inhibitor Profiles

Ivachtin (Caspase-3 Inhibitor VII)

Ivachtin is a nonpeptide, noncompetitive, and reversible inhibitor of caspase-3 with a reported IC50 of 23 nM.[1] Its non-peptide nature may offer advantages in terms of cell permeability and in vivo stability compared to peptide-based inhibitors. Being a noncompetitive inhibitor, **Ivachtin** binds to a site on the enzyme distinct from the active site, which can be advantageous in certain experimental contexts. It has been shown to have a protective effect in a staurosporine-induced apoptosis model in human Jurkat T cells.[1] While it is reported to have modest selectivity for other caspases, a detailed selectivity panel is not readily available in the public domain.

Z-DEVD-FMK

Z-DEVD-FMK is a cell-permeable, irreversible inhibitor of caspase-3.[6] The fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the caspase. While it is widely used as a caspase-3 inhibitor, some sources report a relatively high IC50 value of 18 μ M in certain cell-based assays, which may reflect off-target effects or experimental conditions.[2][3] It is also known to potently inhibit other executioner and initiator caspases, including caspases-6, -7, -8, and -10.[2] This broader specificity should be considered when interpreting experimental results.

Ac-DEVD-CHO

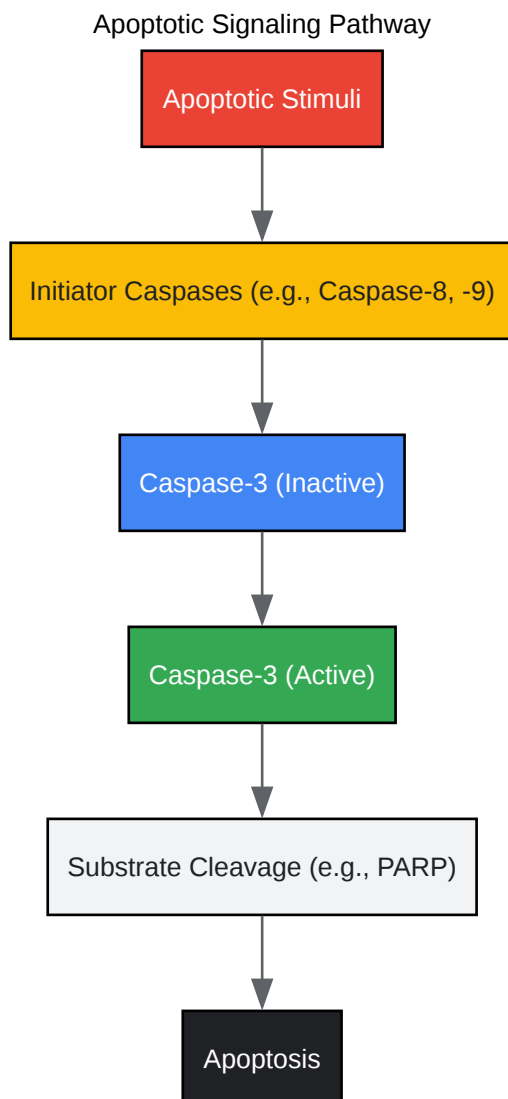
Ac-DEVD-CHO is a synthetic tetrapeptide that acts as a competitive and reversible inhibitor of caspase-3.[7] Its sequence (Asp-Glu-Val-Asp) is derived from the cleavage site of PARP, a key substrate of caspase-3.[8] It exhibits high potency with a K_i value of 230 pM for caspase-3.[4] It also inhibits caspase-7 with high affinity (K_i = 1.6 nM) but is a weak inhibitor of caspase-2.[5] Its reversible nature makes it suitable for studies where transient inhibition of caspase-3 is desired.

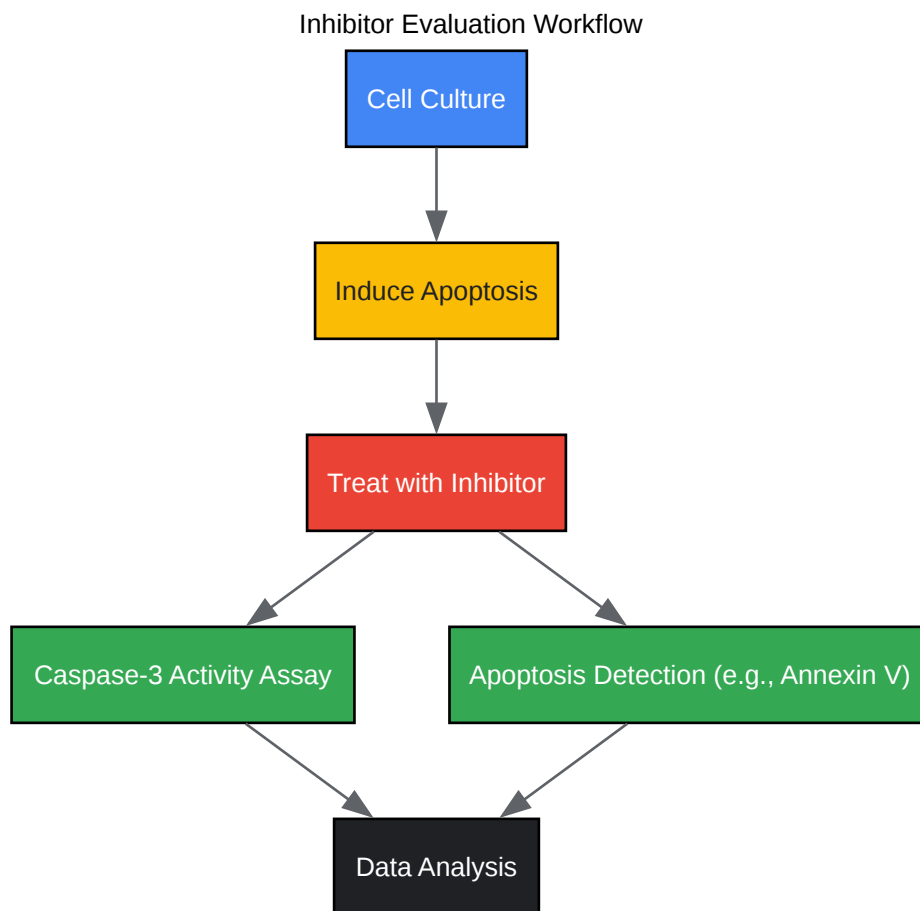
Emricasan (IDN-6556)

Emricasan is an orally active and irreversible pan-caspase inhibitor.[9] It demonstrates potent inhibition of a wide range of caspases, with an IC50 of 2 nM for caspase-3.[3] Its broad-spectrum activity makes it a powerful tool for inhibiting apoptosis in general, but less suitable for studies requiring specific inhibition of caspase-3. Emricasan has been investigated in clinical trials for liver diseases.[9]

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is essential to visualize the apoptotic signaling pathway and the experimental workflows used to assess inhibitor efficacy.





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- To cite this document: BenchChem. [A Comparative Guide to Caspase-3 Inhibitors: Ivachtin and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662974#comparing-ivachtin-to-other-caspase-3-inhibitors]

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